molecular formula C10H10ClFN2O B1487925 1-(2-Chloro-4-fluorobenzoyl)azetidin-3-amine CAS No. 1467226-05-6

1-(2-Chloro-4-fluorobenzoyl)azetidin-3-amine

Cat. No.: B1487925
CAS No.: 1467226-05-6
M. Wt: 228.65 g/mol
InChI Key: IWRPIHVDNAEVNO-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-fluorobenzoyl)azetidin-3-amine is an organic compound featuring an azetidine ring, a four-membered nitrogen-containing heterocycle, which is substituted with an amine group and a 2-chloro-4-fluorobenzoyl moiety. The presence of both a reactive amine functional group and a halogenated aromatic ring makes this molecule a valuable scaffold and building block in medicinal chemistry and drug discovery research . Researchers can utilize the amine group for further chemical modifications, such as forming amide bonds or creating novel molecular libraries. The azetidine ring is a saturated structure of increasing interest in pharmaceutical design as a bioisostere for more common functional groups, often used to improve the metabolic stability and physicochemical properties of lead compounds . Compounds based on similar benzoyl-substituted azetidine scaffolds are investigated in various therapeutic areas, including as modulators for biological targets like the GPR119 receptor for metabolic diseases . This compound is intended for research and development applications by qualified laboratory personnel. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(3-aminoazetidin-1-yl)-(2-chloro-4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFN2O/c11-9-3-6(12)1-2-8(9)10(15)14-4-7(13)5-14/h1-3,7H,4-5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWRPIHVDNAEVNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=C(C=C(C=C2)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 1-(2-Chloro-4-fluorobenzoyl)azetidin-3-amine typically involves:

  • Preparation of the azetidine ring system or its functionalized derivatives.
  • Introduction of the benzoyl moiety bearing chloro and fluoro substituents.
  • Coupling or amide bond formation between the azetidine amine and the substituted benzoyl group.

The azetidine ring is synthetically challenging due to its ring strain and limited commercial availability, necessitating efficient ring construction or modification methods.

Azetidine Functionalization and Dimerization

A key intermediate in the synthesis is 3-(azetidin-1-yl)propan-1-amine, which can be prepared by acid-catalyzed dimerization of azetidine under mild conditions. This process involves:

  • Dissolution of azetidine in suitable solvents like DMSO-d6 or acetonitrile.
  • Addition of trifluoroacetic acid as a catalyst.
  • Stirring at elevated temperatures (around 50°C) for extended periods (up to 72 hours).
  • The reaction proceeds via protonation of azetidine, followed by nucleophilic attack by another azetidine molecule, leading to ring opening and dimer formation.
  • The product is isolated and can be directly used for further functionalization without purification in some cases.

This method offers a straightforward, one-pot synthesis of azetidine-based amine scaffolds with high conversion rates (>90%) and scalability potential.

Introduction of the 2-Chloro-4-fluorobenzoyl Group

The benzoyl moiety bearing 2-chloro and 4-fluoro substituents is introduced via:

  • Acylation or amide bond formation between the azetidin-3-amine and 2-chloro-4-fluorobenzoyl derivatives.
  • Use of coupling reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) facilitates the amide bond formation under mild conditions.
  • The reaction is typically carried out in solvents like DMSO or DMF at ambient temperature, with bases such as N,N-diisopropylethylamine to scavenge acids formed during coupling.
  • The progress of the reaction is monitored by LC-MS or similar analytical techniques to confirm full conversion.
  • The product can be purified by preparative HPLC using gradients of trifluoroacetic acid-water and acetonitrile mixtures.

Detailed Reaction Conditions and Parameters

Step Reagents/Conditions Temperature Time Notes
Azetidine dimerization Azetidine + trifluoroacetic acid in DMSO or CH3CN 50°C 72 hours >90% conversion; direct use of crude solution possible
Benzoyl coupling (amide formation) 1-(2-Chloro-4-fluorobenzoyl) derivative + HATU + base Ambient temperature 48 hours Monitored by LC-MS; preparative HPLC purification

Alternative Synthetic Routes and Considerations

  • Chlorination of intermediates can be achieved using reagents such as POCl3 or PCl5 under reflux conditions (~115°C) for about 2 hours to introduce the chloro substituent on the aromatic ring.
  • The 3-amino group on the azetidine ring can be generated via conversion of cyano intermediates through acid hydrolysis and subsequent amination steps involving strong bases and halogens (e.g., bromine) under controlled temperatures (10-30°C, then heating to 60-80°C).
  • Extraction with inert organic solvents like methylene chloride or chloroform is used to isolate intermediates and final products.
  • The reaction conditions such as temperature, solvent choice, and reagent stoichiometry are optimized to maximize yield and purity while minimizing side reactions and degradation.

Research Findings and Practical Implications

  • The acid-catalyzed dimerization of azetidine is a mild and efficient route to 3-(azetidin-1-yl)propan-1-amine, a key intermediate for further functionalization.
  • One-pot procedures combining azetidine dimerization and subsequent amide formation reduce the number of purification steps and improve synthetic efficiency.
  • The use of modern coupling reagents like HATU allows for high-yielding amide bond formation under mild conditions, preserving sensitive functional groups.
  • Temperature control and solvent choice are critical for the selective formation of the desired product without polymerization or side reactions.
  • The synthetic methods described are scalable and adaptable for medicinal chemistry applications, enabling the preparation of diverse analogs for pharmacological evaluation.

Summary Table of Key Preparation Steps

Preparation Stage Key Reagents/Conditions Outcome/Notes
Azetidine dimerization Azetidine, trifluoroacetic acid, DMSO or CH3CN Formation of 3-(azetidin-1-yl)propan-1-amine
Chlorination of aromatic precursor POCl3, PCl5, reflux (115°C), 2 hours Introduction of 2-chloro substituent
Amide bond formation 3-(azetidin-1-yl)propan-1-amine, HATU, base Coupling with 2-chloro-4-fluorobenzoyl group
Purification Preparative HPLC (TFA-water/MeCN gradient) Isolation of pure final compound

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-4-fluorobenzoyl)azetidin-3-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Substitution reactions can introduce new substituents on the benzene ring or the azetidin-3-amine moiety.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound.

Scientific Research Applications

1-(2-Chloro-4-fluorobenzoyl)azetidin-3-amine has several scientific research applications:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms.

  • Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases.

  • Industry: The compound can be utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 1-(2-Chloro-4-fluorobenzoyl)azetidin-3-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 1-(2-Chloro-4-fluorobenzoyl)azetidin-3-amine, highlighting differences in substituents, biological activity, and applications:

Compound Name Structural Features Target/Activity Key Data Reference
This compound Azetidin-3-amine core; 2-chloro-4-fluorobenzoyl substituent Glycogen phosphorylase inhibition Binds to AMP allosteric site; moderate enzymic activity (IC₅₀ not reported)
1-(4-Trifluoromethylphenyl)azetidin-3-amine Azetidin-3-amine core; 4-trifluoromethylphenyl substituent Not specified Increased lipophilicity due to CF₃ group; no activity data reported
1-(2-Chloro-4-fluorobenzoyl)-3-(5-hydroxy-2-methoxy-phenyl)urea (Compound 21) Urea linker; 5-hydroxy-2-methoxyphenyl and 2-chloro-4-fluorobenzoyl groups Glycogen phosphorylase inhibition IC₅₀ = 2361 nM (enzymatic), 6.2 mM (cellular in rat hepatocytes)
2-(4-Fluorophenyl)azetidine Azetidine core; 4-fluorophenyl substituent (no benzoyl or amine group) Structural analog Demonstrates impact of fluorophenyl on ring conformation
1-(4-Methoxybenzenesulfonyl)azetidin-3-amine Azetidin-3-amine core; 4-methoxybenzenesulfonyl substituent Not specified Enhanced solubility due to sulfonyl group; no activity data

Key Observations:

Substituent Effects on Activity: The 2-chloro-4-fluorobenzoyl group in the target compound enhances binding to hydrophobic pockets in enzymes like glycogen phosphorylase, as seen in Compound 21 (urea analog), which shares this substituent . Urea vs. Benzoyl Linkers: Compound 21’s urea linker introduces hydrogen-bonding capabilities, which may explain its higher enzymatic activity (IC₅₀ = 2361 nM) compared to the benzoyl-linked target compound (activity data pending) .

However, the absence of the amine group in 2-(4-fluorophenyl)azetidine reduces its ability to form hydrogen bonds, limiting utility in enzyme inhibition .

Safety and Toxicity :

  • While safety data for the target compound are unavailable, azetidin-3-amine derivatives generally exhibit moderate hazards, including skin/eye irritation (Category 2) and respiratory sensitivity (H335), as seen in related structures .

Biological Activity

1-(2-Chloro-4-fluorobenzoyl)azetidin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features an azetidine ring substituted with a chlorofluorobenzoyl moiety. The presence of the amine group at the 3-position of the azetidine ring enhances its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit various enzymes and receptors, which can lead to:

  • Inhibition of Bacterial Growth : The compound exhibits antimicrobial properties by disrupting bacterial cell wall synthesis.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways, leading to cell death.

Biological Activity Overview

Activity Type Effect Mechanism
AntimicrobialInhibits bacterial growthDisruption of cell wall synthesis
AnticancerInduces apoptosisActivation of apoptotic pathways

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluated the compound's efficacy against various bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, suggesting strong antimicrobial potential .
  • Anticancer Properties : In vitro studies demonstrated that this compound significantly reduced the proliferation of cancer cell lines (e.g., HeLa and MCF-7). The compound induced apoptosis in these cells, as evidenced by increased annexin V staining and caspase activation .
  • Mechanistic Insights : Further investigations revealed that the compound interacts with specific signaling pathways involved in cell survival and apoptosis. For instance, it was found to downregulate the expression of anti-apoptotic proteins (e.g., Bcl-2) while upregulating pro-apoptotic factors (e.g., Bax) .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other azetidine derivatives:

Compound Activity Remarks
1-(2-Chloro-4-fluorobenzoyl)azetidin-2-oneModerate anticancerDifferent functional group affects reactivity
1-(2-Chloro-4-fluorobenzoyl)azetidin-3-thiolEnhanced reactivityThiol group increases nucleophilicity

Q & A

Q. 1.1. What are the key synthetic routes for 1-(2-Chloro-4-fluorobenzoyl)azetidin-3-amine, and how do reaction conditions influence yield?

The synthesis typically involves coupling 2-chloro-4-fluorobenzoic acid derivatives with azetidin-3-amine precursors. A common method includes:

Activation of the carboxylic acid : Use coupling agents like EDCI/HOBt or thionyl chloride to convert the acid to an acyl chloride.

Amination : React the acyl chloride with azetidin-3-amine under inert conditions (e.g., N₂ atmosphere) in anhydrous solvents (e.g., DCM or THF).

Purification : Column chromatography (silica gel, gradient elution) or recrystallization to isolate the product.
Critical factors :

  • Excess amine (1.5–2.0 eq) improves yield by mitigating steric hindrance from the azetidine ring .
  • Temperature control (<0°C during acylation) minimizes side reactions like ring-opening of azetidine .

Q. 1.2. What analytical techniques are most effective for characterizing this compound’s purity and structure?

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Confirm regiochemistry via coupling patterns (e.g., aromatic protons adjacent to Cl/F substituents).
    • 19F NMR : Verify fluorine substitution position (δ ~ -110 to -120 ppm for aromatic F) .
  • Mass spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) and fragmentation patterns.
  • X-ray crystallography : Resolve stereochemical ambiguities using programs like ORTEP-3 for structural visualization .

Advanced Research Questions

Q. 2.1. How can computational methods optimize reaction pathways for derivatives of this compound?

  • Reaction path search : Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states. For example, ICReDD’s workflow integrates computed activation energies with experimental data to prioritize viable synthetic routes .
  • Machine learning : Train models on existing reaction databases to predict optimal solvents/catalysts (e.g., Bayesian optimization for yield improvement) .

Q. 2.2. What strategies address contradictory data in biological activity studies (e.g., variable IC₅₀ values)?

  • Dose-response standardization : Use fixed assay conditions (e.g., cell line, incubation time) to minimize variability.
  • Metabolite profiling : LC-MS/MS to detect degradation products that may interfere with activity measurements .
  • Target validation : Confirm binding affinity via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. 2.3. How can factorial design improve the scalability of its synthesis?

  • DOE (Design of Experiments) : Apply a 2³ factorial design to test variables:

    FactorLow (-1)High (+1)
    Temperature0°C25°C
    SolventDCMTHF
    CatalystNoneDMAP
    Response : Yield, purity.
  • Analysis : Use ANOVA to identify significant interactions (e.g., solvent-catalyst synergy) and optimize conditions .

Q. 2.4. What are the mechanistic implications of substituent effects on its reactivity?

  • Electrophilic aromatic substitution (EAS) : The electron-withdrawing Cl/F groups deactivate the benzoyl ring, directing further substitution to meta/para positions.
  • Steric effects : The azetidine ring’s strain increases susceptibility to nucleophilic attack at the carbonyl group, requiring careful pH control (pH 7–8) to avoid hydrolysis .

Q. 2.5. How does this compound’s conformation influence its biological target engagement?

  • Molecular docking : Simulate binding to targets (e.g., kinases) using AutoDock Vina. The azetidine’s puckered conformation may enhance binding pocket complementarity vs. larger rings (e.g., piperidine) .
  • Dynamic simulations : MD simulations (100 ns) to assess stability of ligand-target complexes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chloro-4-fluorobenzoyl)azetidin-3-amine
Reactant of Route 2
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1-(2-Chloro-4-fluorobenzoyl)azetidin-3-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.